3-Nitrobut-3-en-2-one
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Overview
Description
3-Nitrobut-3-en-2-one is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobut-3-en-2-one typically involves the nitration of butenone derivatives. One common method includes the reaction of butenone with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like sodium methoxide or lithium aluminum hydride (LiAlH4) are used
Major Products:
Oxidation: Formation of nitroso or nitrate compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Formation of substituted butenone derivatives
Scientific Research Applications
3-Nitrobut-3-en-2-one finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrobut-3-en-2-one involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and the exertion of biological effects .
Comparison with Similar Compounds
- 4-(2-Methoxyphenyl)-3-nitrobut-3-en-2-one
- 4-Ethoxy-3-nitrobut-3-en-2-one
- 3-Nitro-1,2,4-triazol-5-one
Comparison: 3-Nitrobut-3-en-2-one is unique due to its specific nitro and butenone structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
286402-79-7 |
---|---|
Molecular Formula |
C4H5NO3 |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C4H5NO3/c1-3(4(2)6)5(7)8/h1H2,2H3 |
InChI Key |
GMWLYXLYSBPDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)[N+](=O)[O-] |
Origin of Product |
United States |
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